N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-({[3-(Methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a furan-2-carboxamide group and at the 4-position with a carbamoylmethyl linker attached to a 3-(methylsulfanyl)phenyl moiety.
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-24-13-5-2-4-11(8-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-6-3-7-23-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFYBXWOQQZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Bromoacetamide Derivatives
Protocol :
-
Intermediate : 4-Bromoacetylthiazole (from Step 1) reacts with 3-(methylsulfanyl)aniline in the presence of K₂CO₃.
-
Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.
-
Yield : 55–60% after purification by silica gel chromatography.
Side Reactions :
Competitive over-alkylation is mitigated by using a 1:1 molar ratio of bromoacetylthiazole to aniline.
Carbodiimide-Mediated Amide Coupling
Alternative Method :
-
Activation : 3-(Methylsulfanyl)phenylacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
-
Coupling : Reacted with 4-aminothiazole in dichloromethane (DCM) at room temperature for 24 hours.
Furan-2-carboxamide Coupling
The final step involves amide bond formation between the thiazole intermediate and furan-2-carboxylic acid.
Acid Chloride Method
Procedure :
-
Activation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate furan-2-carbonyl chloride .
-
Coupling : Reacted with the thiazole intermediate in pyridine at 0°C → room temperature for 6 hours.
-
Yield : 75–80% after recrystallization from ethyl acetate/hexane.
Analytical Data :
Coupling Reagent Approach
Optimized Conditions :
-
Reagents : Furan-2-carboxylic acid, HATU , and N,N-diisopropylethylamine (DIPEA) in DCM.
-
Reaction Time : 4 hours at 25°C.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Hantzsch + Alkylation | 60% | 98.5% | Fewer purification steps |
| Carbodiimide Coupling | 70% | 99.1% | Higher functional group tolerance |
| Acid Chloride Coupling | 80% | 98.8% | Scalability for industrial applications |
Challenges and Mitigation Strategies
-
Thiol Oxidation : The methylsulfanyl group is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene) suppresses disulfide formation.
-
Regioselectivity in Thiazole Formation : Substituent effects direct cyclization; electron-withdrawing groups on the α-halo ketone favor 2-aminothiazole formation.
Scalability and Industrial Feasibility
The acid chloride method (Section 3.1) is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: The nitro group, if introduced, can be reduced to an amine.
Substitution: Halogenated derivatives can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by:
- Molecular Formula : C17H15N3O2S3
- CAS Number : 1210175-72-6
This structure includes a thiazole ring and a furan moiety, which contribute to its biological activity.
Pharmacological Applications
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Activity :
Case Study 1: Anti-inflammatory Effects
A study conducted on rodents evaluated the anti-inflammatory effects of N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide. The results indicated a significant reduction in inflammation markers when administered at specific dosages, providing evidence for its therapeutic potential in inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro experiments were performed using human cancer cell lines to assess the anticancer efficacy of this compound. Results showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against certain cancer types . Further studies are warranted to explore its mechanism of action and potential synergistic effects with existing chemotherapeutic agents.
Data Table: Summary of Biological Activities
Mechanism of Action
The precise mechanism by which N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide exerts its effects often involves binding to specific molecular targets. These include:
Molecular Targets: Enzymes, proteins, and receptors involved in various biological pathways.
Pathways Involved: Inhibition of specific enzymes, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
N-(4-{3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)furan-2-carboxamide (BI81686)
- Structure : Features a thiazol-2-yl group linked to furan-2-carboxamide, similar to the target compound. However, the 4-position substituent is a piperazine ring with a 3-methylphenyl group instead of the carbamoylmethyl-3-(methylsulfanyl)phenyl group.
- Molecular Formula : C₂₂H₂₄N₄O₃S (MW: 424.52 g/mol) .
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
- Structure : Contains a methyl-substituted thiazole and a furan-2-carboxamide group. The 5-position of the furan is substituted with a 3-nitrophenyl group.
- Molecular Formula: Not explicitly provided, but estimated as C₁₅H₁₁N₃O₄S (MW: 337.33 g/mol) .
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Substituted thiazole linked to a benzamide rather than a furan carboxamide. The trifluoromethyl groups enhance electronegativity and metabolic stability.
- Molecular Formula : C₂₄H₁₅F₆N₃OS (MW: 539.46 g/mol) .
- Key Difference : The benzamide moiety and trifluoromethyl substituents contrast with the furan carboxamide and methylsulfanyl group in the target compound, impacting solubility and steric bulk.
Structural and Functional Comparison Table
Impact of Substituent Variations
Biological Activity
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the furan-2-carboxamide moiety adds to its potential as a therapeutic agent. Its molecular formula is .
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study highlighted that thiazole-based compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| This compound | TBD | TBD |
The mechanism underlying the antitumor activity of thiazole derivatives often involves the inhibition of specific proteins associated with tumor growth, such as Bcl-2. Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their biological efficacy .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
Case Study 1: Anticancer Efficacy
In a preclinical study involving various cancer models, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings indicated that it could inhibit the growth of resistant strains at concentrations lower than traditional antibiotics, highlighting its potential in treating infections caused by resistant bacteria .
Q & A
(Basic) What are the common synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
Answer:
The synthesis typically involves sequential reactions: (i) coupling of the thiazole core with a furan-carboxamide moiety, (ii) introduction of the methylsulfanylphenyl group via carbamoylation, and (iii) purification using column chromatography or recrystallization. Key challenges include controlling regioselectivity during thiazole functionalization and minimizing side reactions from the reactive methylsulfanyl group. Optimizing solvent polarity (e.g., DMF for carbamoylation) and temperature (reflux conditions) is critical to improve yields .
(Basic) How is the compound structurally characterized to confirm its identity and purity?
Answer:
Advanced analytical techniques are employed:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- IR spectroscopy to identify carbonyl (C=O) and sulfanyl (S-CH₃) functional groups.
- HPLC (≥95% purity threshold) to ensure absence of byproducts .
(Advanced) How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
Answer:
A multi-modal approach is recommended:
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates.
- Surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., EGFR or COX-2).
- Molecular docking studies (AutoDock Vina) to predict interactions with active-site residues, guided by the compound’s thiazole and furan pharmacophores .
(Advanced) How can contradictions in biological activity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural analogs : Compare activity of derivatives (e.g., replacing methylsulfanyl with chloro groups) to isolate substituent effects.
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell viability in cytotoxicity studies .
(Advanced) What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation.
- Prodrug design : Mask the carboxamide as an ester to improve oral bioavailability .
(Basic) Which functional groups are critical for the compound’s bioactivity?
Answer:
Key groups include:
- Thiazole ring : Enhances π-π stacking with hydrophobic enzyme pockets.
- Furan-carboxamide : Participates in hydrogen bonding with catalytic residues.
- Methylsulfanylphenyl group : Modulates lipophilicity and target selectivity .
(Advanced) How can structure-activity relationship (SAR) studies improve the therapeutic index?
Answer:
- Systematic substitution : Replace the methylsulfanyl group with bioisosteres (e.g., methoxy or nitro) to balance potency and toxicity.
- In vitro toxicity screening : Use HepG2 cells to assess hepatotoxicity of derivatives.
- Computational QSAR models : Predict ADMET properties based on Hammett constants and logP values .
(Basic) What analytical techniques ensure synthesis reproducibility and batch-to-batch consistency?
Answer:
- HPLC-DAD : Monitor retention time and UV profile for purity.
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents.
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
(Advanced) How is target selectivity evaluated to minimize off-target effects?
Answer:
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify cross-reactivity.
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines.
- Proteomic pull-down assays with biotinylated probes to identify interacting proteins .
(Advanced) What in vivo validation approaches are recommended for translational research?
Answer:
- Pharmacokinetic studies : Measure plasma half-life (t½) and tissue distribution in rodent models.
- Xenograft models : Test antitumor efficacy in HT-29 (colon cancer) or A549 (lung cancer) xenografts.
- Toxicogenomics : Evaluate gene expression changes in liver/kidney to predict organ toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
